molecular formula C30H49O4- B15166261 3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate CAS No. 188480-69-5

3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate

Cat. No.: B15166261
CAS No.: 188480-69-5
M. Wt: 473.7 g/mol
InChI Key: TXMAGFHUZUEWCQ-UHFFFAOYSA-M
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Description

3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate is an organic compound characterized by a long carbon chain with a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate typically involves the esterification of 3-methylhenicosanoic acid with benzyloxycarbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)carbonyl]-3-methylhenicosanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Benzoic acid

Properties

CAS No.

188480-69-5

Molecular Formula

C30H49O4-

Molecular Weight

473.7 g/mol

IUPAC Name

3-methyl-3-phenylmethoxycarbonylhenicosanoate

InChI

InChI=1S/C30H50O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-30(2,25-28(31)32)29(33)34-26-27-22-19-18-20-23-27/h18-20,22-23H,3-17,21,24-26H2,1-2H3,(H,31,32)/p-1

InChI Key

TXMAGFHUZUEWCQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)(CC(=O)[O-])C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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